
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester is a chemical compound with a unique structure that includes a benzoic acid core substituted with a thietanyl group and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-thietanyloxy)-, methyl ester typically involves the reaction of 4-hydroxybenzoic acid with 3-chlorothietane in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the nucleophilic substitution and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods can include the use of microreactors to control reaction parameters such as temperature, pressure, and residence time, thereby optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thietanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(3-thietanyloxy)-, methyl ester involves its interaction with specific molecular targets. The thietanyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-(3-thietanyl)-: Lacks the ester group, which may affect its reactivity and biological activity.
Benzoic acid, 4-(3-thietanyloxy)-, ethyl ester: Similar structure but with an ethyl ester group, which may influence its solubility and pharmacokinetics.
Benzoic acid, 4-(3-thietanyloxy)-, propyl ester: Another similar compound with a propyl ester group, affecting its physical and chemical properties.
Uniqueness
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thietanyl group and the methyl ester functional group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
647033-03-2 |
|---|---|
Formule moléculaire |
C11H12O3S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
methyl 4-(thietan-3-yloxy)benzoate |
InChI |
InChI=1S/C11H12O3S/c1-13-11(12)8-2-4-9(5-3-8)14-10-6-15-7-10/h2-5,10H,6-7H2,1H3 |
Clé InChI |
JJIRFPSSCUJUMJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline](/img/structure/B12608563.png)
![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)

![2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-](/img/structure/B12608579.png)
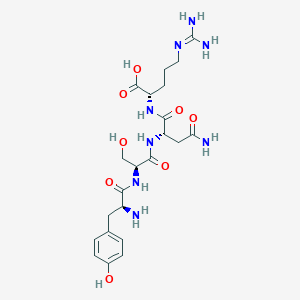
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)
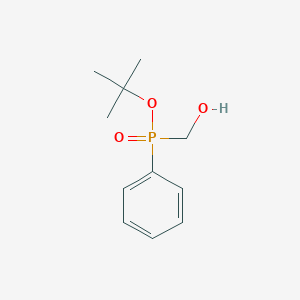
![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)

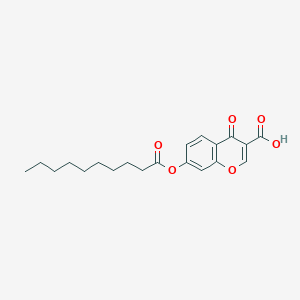
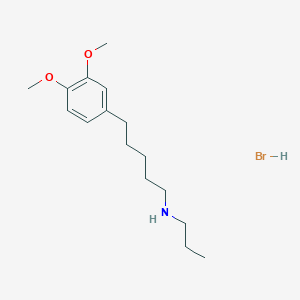
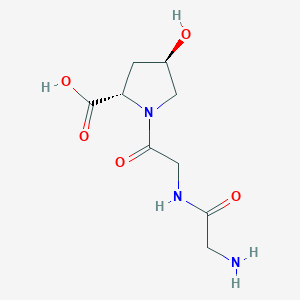
![3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B12608665.png)
